molecular formula C5H13ClN2O2 B2782003 2-amino-N-hydroxy-N-(propan-2-yl)acetamide hydrochloride CAS No. 2171880-09-2

2-amino-N-hydroxy-N-(propan-2-yl)acetamide hydrochloride

Cat. No.: B2782003
CAS No.: 2171880-09-2
M. Wt: 168.62
InChI Key: NGIAYAHYLPWESO-UHFFFAOYSA-N
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Description

2-amino-N-hydroxy-N-(propan-2-yl)acetamide hydrochloride (CAS 2171880-09-2) is a chemical compound with the molecular formula C5H13ClN2O2 and a molecular weight of 168.62 g/mol . This substance is characterized by an acetamide backbone substituted with a hydroxyamino group and an isopropyl moiety on the nitrogen, presenting as the hydrochloride salt. The core structural feature of this compound is the hydroxamic acid functional group (-C(=O)N(OH)-) . This pharmacophore is of significant interest in chemical biology and medicinal chemistry research due to its ability to chelate metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺) . As a result, compounds containing this group are often investigated as potent inhibitors of metalloenzymes. Research into hydroxamic acids spans several therapeutic areas, including the development of inhibitors for enzymes such as Matrix Metalloproteinases (MMPs), Histone Deacetylases (HDACs), and urease . The presence of the alpha-amino group in this specific molecule may further modulate its properties, potentially enhancing its binding affinity or selectivity, making it a valuable scaffold for structure-activity relationship (SAR) studies. It is important to note that while the broader class of hydroxamic acids has demonstrated research potential in these fields, the specific biological activity and research applications of this compound require further experimental investigation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-N-hydroxy-N-propan-2-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c1-4(2)7(9)5(8)3-6;/h4,9H,3,6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIAYAHYLPWESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(=O)CN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-hydroxy-N-(propan-2-yl)acetamide hydrochloride typically involves the reaction of 2-amino-N-hydroxyacetamide with isopropylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 2-amino-N-hydroxyacetamide and isopropylamine.

    Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid as a catalyst.

    Product Formation: The resulting product is this compound, which is isolated and purified through crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-hydroxy-N-(propan-2-yl)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The amino and hydroxy groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

2-amino-N-hydroxy-N-(propan-2-yl)acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-N-hydroxy-N-(propan-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Acetamides with Alkylamino Groups

2-(Methylamino)-N-(propan-2-yl)acetamide Hydrochloride
  • Molecular Formula : C₆H₁₅ClN₂O
  • Molar Mass : 166.65 g/mol
  • Key Features: Replaces the amino-hydroxy group with a methylamino (-NHCH₃) moiety.
  • Synthesis : Prepared via reaction of N-isopropylformamide hydrochloride with N-methylethylenediamine, followed by HCl treatment .
2-(Ethylamino)-N-(propan-2-yl)acetamide Hydrochloride
  • Molecular Formula : C₇H₁₇ClN₂O
  • Molar Mass : 180.68 g/mol
  • Key Features: Ethylamino (-NHCH₂CH₃) substitution.

Acetamides with Aromatic or Complex Substituents

Midodrine Hydrochloride
  • Molecular Formula : C₁₂H₁₈N₂O₄·HCl
  • Molar Mass : 290.7 g/mol
  • Structure: 2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide.
  • Pharmacology : A vasopressor used to treat hypotension. The aromatic ring and dimethoxy groups enhance receptor binding but introduce metabolic complexity .
Suvecaltamide Hydrochloride
  • Structure : 2-[4-(propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide hydrochloride.
  • Pharmacology : Targets essential tremor. The trifluoroethoxy and pyridinyl groups increase electronegativity and bioavailability .
  • Comparison : The target compound’s simpler structure may limit its therapeutic scope but improve synthetic accessibility.

Chloro-Substituted Acetamides

2-Chloro-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetamide Hydrochloride
  • Structure : Chlorine substituent on the acetamide backbone with a pyrazole ring.
  • Properties : The electron-withdrawing chlorine enhances reactivity, while the pyrazole ring may confer antimicrobial or kinase-inhibitory activity .
  • Comparison: The target compound’s amino-hydroxy groups offer nucleophilic sites absent in chloro-substituted analogs, altering interaction profiles.

Fluorinated Acetamides

2-(Propylamino)-N-(2,3,4-trifluorophenyl)acetamide Hydrochloride
  • Molecular Formula : C₁₁H₁₄ClF₃N₂O
  • Key Features: Fluorinated aromatic ring and propylamino group.
  • Properties : Fluorine atoms increase metabolic stability and lipophilicity, favoring blood-brain barrier penetration .
  • Comparison : The target compound’s lack of fluorination may reduce stability but lower toxicity risks.

Structural and Physicochemical Comparison Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
Target Compound C₅H₁₂ClN₂O₂* ~166 (estimated) Amino, hydroxy, isopropyl High hydrophilicity, H-bonding
2-(Methylamino)-N-(propan-2-yl)acetamide HCl C₆H₁₅ClN₂O 166.65 Methylamino, isopropyl Moderate solubility
Midodrine Hydrochloride C₁₂H₁₈N₂O₄·HCl 290.7 Aromatic, dimethoxy, hydroxy Vasopressor activity
2-Chloro-N-[propan-2-yl-pyrazole]acetamide HCl C₇H₁₂Cl₂N₄O 237.1 Chlorine, pyrazole Antimicrobial potential
2-(Propylamino)-N-(trifluorophenyl)acetamide HCl C₁₁H₁₄ClF₃N₂O 294.7 Propylamino, trifluorophenyl Enhanced metabolic stability

*Estimated based on structural analogs.

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to and , but the amino-hydroxy group may require protective strategies to prevent side reactions.
  • Toxicity Considerations: Limited toxicological data for most compounds (e.g., highlights incomplete studies), emphasizing the need for rigorous profiling.

Biological Activity

2-Amino-N-hydroxy-N-(propan-2-yl)acetamide hydrochloride, a compound with significant biological potential, has garnered attention for its various pharmacological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition and antimicrobial properties, supported by research findings and data tables.

  • Molecular Formula : C5H12N2O2
  • Molecular Weight : Approximately 132.16 g/mol

Biological Activity Overview

Research indicates that 2-amino-N-hydroxy-N-(propan-2-yl)acetamide exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could have therapeutic implications in various diseases.
  • Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against a range of pathogens.

The mechanism of action for 2-amino-N-hydroxy-N-(propan-2-yl)acetamide involves interactions with molecular targets, particularly through binding at active sites of enzymes. The presence of hydroxy and amino groups enhances its reactivity and biological effects, potentially leading to effective enzyme inhibition and antimicrobial action.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
2-Amino-N-hydroxy-N-(propan-2-yl)acetamideC5H12N2O2Enzyme inhibition, antimicrobial
2-Amino-5-hydroxy-N-(propan-2-yl)benzamideC10H14N2O3Antimicrobial properties
2-(Isopropylamino)acetamide hydrochlorideC5H12N2OPotentially similar enzyme interactions

Case Studies and Research Findings

  • Enzyme Inhibition Studies : In vitro studies demonstrated that 2-amino-N-hydroxy-N-(propan-2-yl)acetamide effectively inhibits enzymes involved in metabolic pathways. The binding affinity was assessed using various kinetic assays, revealing significant inhibition rates compared to control compounds.
  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated moderate to good activity:
    • Staphylococcus aureus : MIC = 5.64 to 77.38 µM
    • Escherichia coli : MIC = 8.33 to 23.15 µM
    • Candida albicans : MIC = 16.69 to 78.23 µM .
  • Therapeutic Applications : Ongoing research is exploring the compound's potential as a drug candidate for various diseases, particularly those requiring enzyme inhibition or antimicrobial treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-amino-N-hydroxy-N-(propan-2-yl)acetamide hydrochloride, and how can reaction conditions be standardized?

  • Methodology :

  • Start with a nucleophilic substitution reaction between 2-chloroacetyl chloride and N-isopropylhydroxylamine in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
  • Use triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Purify the intermediate via recrystallization (e.g., using ethanol/water mixtures) and isolate the hydrochloride salt by adding concentrated HCl in cold conditions .
  • Monitor reaction progress using thin-layer chromatography (TLC) with silica gel plates and UV visualization .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify the presence of the isopropyl group (δ ~1.2 ppm for CH3_3), hydroxylamine proton (δ ~8.5 ppm), and acetamide carbonyl (δ ~170 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns consistent with the hydrochloride salt .
  • Infrared (IR) Spectroscopy : Identify key functional groups (N–H stretch: ~3300 cm1^{-1}, C=O stretch: ~1650 cm1^{-1}) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the compound’s reactivity under varying pH conditions?

  • Methodology :

  • Perform kinetic experiments at pH 2–12 to track hydrolysis rates of the acetamide bond via HPLC or UV-Vis spectroscopy.
  • Compare stability in buffered solutions (e.g., phosphate buffer for neutral pH, HCl/NaOH for extremes) .
  • Use density functional theory (DFT) calculations to model protonation states and predict reactive intermediates .
  • Validate hypotheses with isotopic labeling (e.g., 18O^{18}O-water) to trace hydrolysis pathways .

Q. What strategies are effective for resolving discrepancies in biological activity data across different assay systems?

  • Methodology :

  • Standardize assay conditions: Use identical cell lines (e.g., HEK293 for receptor-binding studies) and buffer systems (e.g., PBS with 0.1% BSA) .
  • Cross-validate results with orthogonal techniques (e.g., surface plasmon resonance for binding affinity vs. fluorescence polarization for enzymatic inhibition) .
  • Conduct dose-response curves (IC50_{50}, EC50_{50}) in triplicate to assess reproducibility .

Q. How can researchers design experiments to probe the compound’s stability during long-term storage?

  • Methodology :

  • Store samples under controlled conditions (e.g., –20°C, 4°C, room temperature) with desiccants and inert gas (argon) to prevent oxidation .
  • Analyze degradation products at intervals (0, 3, 6 months) using LC-MS to identify decomposition pathways (e.g., hydrolysis, dimerization) .
  • Compare stability in solid vs. solution states, noting hygroscopicity via dynamic vapor sorption (DVS) analysis .

Methodological Considerations Table

Research AspectKey TechniquesReferences
Synthesis TLC, recrystallization, salt formation
Characterization NMR, MS, IR
Stability LC-MS, DVS, kinetic assays
Biological Assays SPR, fluorescence polarization

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